3-Fluoroquinolin-8-OL

Übersicht

Beschreibung

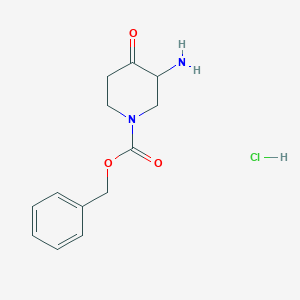

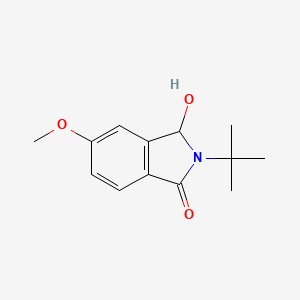

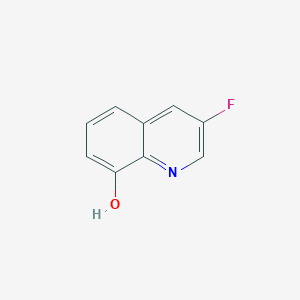

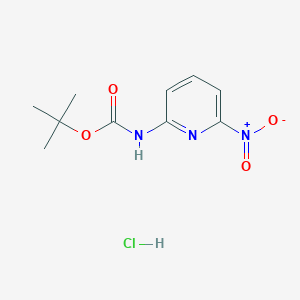

3-Fluoroquinolin-8-OL is a quinoline derivative . It has a molecular weight of 163.15 and its linear formula is C9H6FNO .

Synthesis Analysis

Fluoroquinolones, including this compound, are synthesized through various approaches. These include structural modifications by incorporating substituents into 1–8 positions or by means of annelation . New synthetic approaches have also been developed to introduce a fluorine-containing cyclopropyl fragment with a certain stereo-configuration at N-1 of fluoroquinolones .

Molecular Structure Analysis

The molecular structure of this compound is represented by the linear formula C9H6FNO . More detailed structural analysis may require advanced spectroscopic techniques.

Physical And Chemical Properties Analysis

This compound is a solid substance . More specific physical and chemical properties such as melting point, boiling point, and solubility may require laboratory analysis for accurate determination.

Wissenschaftliche Forschungsanwendungen

Cross-Hybridization in Oligoamides

- Subtopic: Hybridization and Structural Control

- Details: Research has shown that oligoamides of chloro- and fluoro-substituted quinoline, including 8-fluoroquinoline analogues, can form double helical dimers both in solution and solid state. They also demonstrate cross-hybridization abilities. This property allows for controlled manipulation of the helices' handedness using chiral residues, suggesting potential applications in molecular engineering and design (Gan et al., 2010).

- Subtopic: Fluorescence-Based Detection

- Details: 8-Hydroxyquinoline, closely related to 3-Fluoroquinolin-8-OL, has been successfully used as a fluorescent indicator for detecting corrosion. It exhibits a fluorescence turn-on mechanism upon chelating with iron ions produced during anodic reactions. This indicates potential applications in monitoring and early detection of corrosion in various materials (Roshan et al., 2018).

- Subtopic: Enhanced Fluorescence Properties

- Details: Studies on fluorophenyl substituted 8-hydroxyquinoline derivatives have shown strong fluorescence emissions. These derivatives exhibit enhanced quantum yields compared to their parent compounds, suggesting their use in fields requiring fluorescent materials, such as in sensors or organic light-emitting diodes (Suliman et al., 2014).

- Subtopic: Medical Imaging Applications

- Details: Research involving [18F]2-fluoroquinolin-8-ol, a related compound, demonstrates its application in PET-CT imaging for Alzheimer's disease. The synthesis of this compound and its effectiveness in imaging models of Alzheimer's suggest potential for development in diagnostic imaging (Vasdev et al., 2012).

Wirkmechanismus

Target of Action

It is known that fluoroquinolones, a family of compounds to which 3-fluoroquinolin-8-ol belongs, primarily target bacterial dna-gyrase . This enzyme plays a crucial role in bacterial DNA replication, making it an effective target for antibacterial activity .

Mode of Action

Fluoroquinolones generally work by inhibiting bacterial dna-gyrase, thereby preventing bacterial dna replication . This results in the death of the bacterial cells and a reduction in the infection .

Biochemical Pathways

Fluoroquinolones are known to interfere with the dna replication pathway in bacteria by inhibiting the dna-gyrase enzyme .

Pharmacokinetics

Fluoroquinolones, in general, are known for their favorable pharmacokinetic profiles, resulting in high serum concentrations .

Result of Action

The inhibition of bacterial dna-gyrase by fluoroquinolones leads to the prevention of bacterial dna replication, resulting in the death of the bacterial cells .

Action Environment

Environmental factors can influence the action, efficacy, and stability of this compound. For instance, the presence of fluoroquinolones in various environmental compartments due to poor metabolism and recalcitrance has led to worldwide environmental pollution . This pollution can potentially influence the action and efficacy of these compounds.

Safety and Hazards

Safety data sheets suggest that exposure to 3-Fluoroquinolin-8-OL should be minimized. Contact with skin and eyes should be avoided, and it should not be inhaled . In case of accidental exposure, appropriate safety measures such as washing with soap and water, moving to fresh air, or seeking medical attention should be taken .

Biochemische Analyse

Biochemical Properties

3-Fluoroquinolin-8-OL plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules, influencing their activity and function. For instance, this compound has been shown to inhibit bacterial DNA-gyrase, an enzyme crucial for DNA replication in bacteria . This inhibition disrupts bacterial cell division and leads to cell death, making it a potent antibacterial agent. Additionally, this compound can form complexes with metal ions, which may enhance its biological activity and stability .

Cellular Effects

The effects of this compound on various types of cells and cellular processes are profound. It influences cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. In bacterial cells, this compound inhibits DNA-gyrase, leading to the disruption of DNA replication and cell division . In mammalian cells, it has been observed to inhibit topoisomerase II, an enzyme involved in DNA replication and repair . This inhibition can lead to cell cycle arrest and apoptosis, making it a potential antineoplastic agent.

Molecular Mechanism

The molecular mechanism of action of this compound involves its binding interactions with biomolecules, enzyme inhibition, and changes in gene expression. The compound binds to the active site of bacterial DNA-gyrase, preventing the enzyme from catalyzing the supercoiling of DNA . This binding is facilitated by the fluorine atom, which enhances the compound’s affinity for the enzyme. In mammalian cells, this compound inhibits topoisomerase II by stabilizing the enzyme-DNA complex, preventing the re-ligation of DNA strands and leading to DNA damage and cell death .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound change over time. The compound is relatively stable under standard laboratory conditions, but it can degrade over time when exposed to light and heat . Long-term studies have shown that this compound can have lasting effects on cellular function, including sustained inhibition of DNA-gyrase and topoisomerase II activity . These effects are observed in both in vitro and in vivo studies, indicating the compound’s potential for long-term therapeutic applications.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, the compound exhibits potent antibacterial activity with minimal toxicity . At higher doses, it can cause adverse effects, including toxicity to mammalian cells and tissues . Threshold effects have been observed, where the compound’s efficacy and toxicity are dose-dependent. Careful dosage optimization is necessary to maximize therapeutic benefits while minimizing adverse effects.

Metabolic Pathways

This compound is involved in several metabolic pathways. It is metabolized primarily in the liver, where it undergoes phase I and phase II metabolic reactions . Enzymes such as cytochrome P450 oxidases play a crucial role in the oxidation of this compound, leading to the formation of various metabolites . These metabolites can further conjugate with glucuronic acid or sulfate, facilitating their excretion from the body. The compound’s metabolism can affect its bioavailability and therapeutic efficacy.

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by various transporters and binding proteins . The compound can cross cell membranes through passive diffusion and active transport mechanisms. Once inside the cell, it can bind to intracellular proteins, influencing its localization and accumulation . The distribution of this compound in tissues is influenced by factors such as blood flow, tissue permeability, and binding affinity to plasma proteins.

Subcellular Localization

The subcellular localization of this compound is crucial for its activity and function. The compound is primarily localized in the cytoplasm and nucleus, where it interacts with DNA and enzymes involved in DNA replication and repair . Targeting signals and post-translational modifications can direct this compound to specific cellular compartments, enhancing its therapeutic potential . Understanding the subcellular localization of this compound can provide insights into its mechanism of action and guide the development of targeted therapies.

Eigenschaften

IUPAC Name |

3-fluoroquinolin-8-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H6FNO/c10-7-4-6-2-1-3-8(12)9(6)11-5-7/h1-5,12H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YPZUUMHSIYTYEF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=CC(=CN=C2C(=C1)O)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H6FNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70857280 | |

| Record name | 3-Fluoroquinolin-8-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70857280 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

163.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

142363-59-5 | |

| Record name | 3-Fluoro-8-quinolinol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=142363-59-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3-Fluoroquinolin-8-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70857280 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

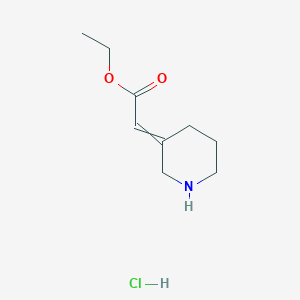

![N-[2-(2-Amino-ethyl)-2H-pyrazol-3-yl]-2-methoxy-acetamide dihydrochloride](/img/structure/B1445534.png)

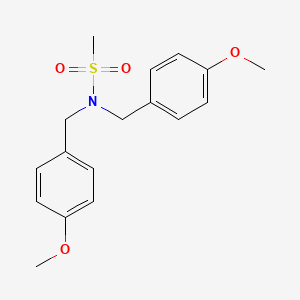

![[4-(2-Fluoro-5-methylphenyl)phenyl]acetic acid](/img/structure/B1445542.png)